![molecular formula C13H11N5OS2 B286635 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B286635.png)
5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile, also known as MBPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBPC is a heterocyclic compound that contains a pyrazole ring, a benzothiazole ring, and a cyano group.
Wirkmechanismus
The mechanism of action of 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins in the target cells. For example, 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been shown to exhibit both biochemical and physiological effects in various cell types. In cancer cells, 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile can induce cell cycle arrest, DNA damage, and apoptosis. In fungal and bacterial cells, 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile can disrupt cell membrane integrity and inhibit cell growth. In animal models, 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been shown to exhibit anti-inflammatory and analgesic activities.
Vorteile Und Einschränkungen Für Laborexperimente
5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. However, 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile also has some limitations, such as its poor solubility in water and limited availability in the market. To overcome these limitations, researchers have developed various strategies, such as modifying the chemical structure of 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile and optimizing the formulation of 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile-based drugs.
Zukünftige Richtungen
There are several future directions for the research on 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile. One direction is to investigate the structure-activity relationship of 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile and its derivatives, in order to identify more potent and selective compounds for various applications. Another direction is to explore the potential of 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile as a fluorescent probe for imaging and sensing applications. Additionally, the development of 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile-based drug delivery systems and nanomaterials could lead to new therapeutic and diagnostic tools for various diseases.
Synthesemethoden
The synthesis of 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 1-(methylthio)-3-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile as a yellow solid. The yield of 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been investigated for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been shown to exhibit anticancer, antifungal, and antibacterial activities. In materials science, 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been used as a building block for the synthesis of fluorescent dyes and metal complexes. In analytical chemistry, 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been used as a reagent for the detection of metal ions.
Eigenschaften
Molekularformel |
C13H11N5OS2 |
---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfanylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H11N5OS2/c1-19-7-3-4-9-10(5-7)21-13(16-9)18-11(15)8(6-14)12(17-18)20-2/h3-5H,15H2,1-2H3 |
InChI-Schlüssel |
QRANXYXUJLTVEP-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(=C(C(=N3)SC)C#N)N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(=C(C(=N3)SC)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.